2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene

Organic Synthesis SNAr Reaction Fluorinated Building Block

Procure a high-purity (NLT 97%) electrophilic naphthalene building block featuring a unique push-pull electronic system from its 1-N,N-dimethylamino and 2,4-bis(trifluoroacetyl) substitution pattern. This enables high-yielding, mild-condition SNAr reactions for N,N-, N,S-, and N,O-exchange, outperforming differently substituted analogs. It is ideal for constructing fluorinated medicinal chemistry libraries, developing advanced ProCF3 solvatochromic dyes with >30 nm red-shift, or serving as a potent 19F NMR derivatization agent.

Molecular Formula C16H11F6NO2
Molecular Weight 363.25 g/mol
CAS No. 115975-33-2
Cat. No. B038161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene
CAS115975-33-2
Molecular FormulaC16H11F6NO2
Molecular Weight363.25 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C(=O)C(F)(F)F
InChIInChI=1S/C16H11F6NO2/c1-23(2)12-9-6-4-3-5-8(9)10(13(24)15(17,18)19)7-11(12)14(25)16(20,21)22/h3-7H,1-2H3
InChIKeyLUIHEIKCAQBALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene (CAS 115975-33-2) Procurement and Research Reagent Profile


2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene (CAS: 115975-33-2) is a specialized naphthalene derivative characterized by two strong electron-withdrawing trifluoroacetyl groups at the 2- and 4-positions and an N,N-dimethylamino leaving group at the 1-position [1]. This unique substitution pattern confers exceptional electrophilicity at the aromatic carbon adjacent to the dimethylamino group, enabling facile nucleophilic aromatic substitution (SNAr) reactions under mild conditions [2]. The compound is primarily utilized as a key synthetic building block in organic chemistry and as a precursor for advanced fluorescent probes [1].

Why Generic 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene Substitution Fails in Critical Applications


Simple substitution with other naphthalene derivatives, even those containing trifluoroacetyl groups, is not feasible due to the compound's precisely engineered reactivity and photophysical properties. The specific 1,3-relationship between the dimethylamino group and the two trifluoroacetyl moieties creates a unique push-pull electronic system that is absent in other regioisomers [1]. This arrangement is critical for the compound's role as a potent electrophile in SNAr reactions, where the dimethylamino group acts as an excellent leaving group, enabling high-yielding N,N-, N,S-, and N,O-exchange reactions that are not replicable with mono-trifluoroacetylated or differently substituted analogs . Furthermore, this structural motif is the cornerstone of a new class of high-performance solvatochromic dyes, where the trifluoroacetyl group dramatically enhances photostability and red-shifts emission, properties that are not observed in the corresponding aldehyde or ketone analogs [1].

Quantitative Differentiation: Performance Data for 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene


Quantitative Synthesis and High-Yielding SNAr Reactivity Versus Parent Naphthylamine

The synthesis of the target compound from N,N-dimethyl-1-naphthylamine proceeds quantitatively upon reaction with trifluoroacetic anhydride, establishing a highly efficient and scalable entry point. This contrasts with the less electrophilic parent N,N-dimethyl-1-naphthylamine, which does not undergo analogous SNAr reactions. Subsequently, the target compound undergoes facile aromatic nucleophilic substitution with various amines, proceeding readily under mild conditions to yield the corresponding N-N exchanged products in excellent yields [1].

Organic Synthesis SNAr Reaction Fluorinated Building Block

Superior Photostability: A Dramatic Enhancement Over Parent Aldehyde Analogs

The incorporation of the trifluoroacetyl group, as present in the ProCF3 dye derived from this naphthalene scaffold, dramatically enhances photostability compared to the parent aldehyde analog (ProCHO). Continuous irradiation of ProCF3 in tetrahydrofuran (THF) produced minimal effects on fluorescence intensity over time, whereas a significant drop in fluorescence intensity was observed for the ProCHO analog under identical conditions [1]. The article notes that the trifluoroacetyl group 'dramatically enhanced their photostability' [1].

Fluorescent Probe Photostability Solvatochromic Dye

Enhanced Solvatochromism: A More Sensitive Polarity Probe Compared to Aldehyde Analogs

The trifluoroacetyl group significantly boosts the solvatochromic response of the naphthalene-based dye. The polarity plot for the trifluoroacetyl-containing dye (ProCF3) exhibits a much higher slope compared to its parent aldehyde analog (ProCHO), demonstrating a dramatically enhanced sensitivity to changes in solvent polarity [1]. This enhanced solvatochromism was even reported to be slightly higher than that of FR0, a dye known as one of the most solvatochromic to date, making it attractive for biological applications where compact, highly sensitive dyes are crucial [1].

Solvatochromism Polarity Sensing Fluorescence Spectroscopy

Red-Shifted Spectral Properties: Improved Optical Window Over Parent Aldehydes

The presence of the trifluoroacetyl group in the naphthalene-based dye (ProCF3) results in a significant red shift of both the absorption and emission maxima. Specifically, the article states that the trifluoroacetyl group shifted absorption and emission maxima to the red by more than 30 nm compared to the parent aldehyde analog (ProCHO) [1]. This red shift moves the dye's spectral window further into the visible range, which is beneficial for reducing phototoxicity and improving tissue penetration in live-cell and in vivo imaging applications.

Fluorescence Imaging Spectral Shift Bioimaging

High Purity Specification: NLT 98% for Consistent Research Outcomes

To ensure reproducibility in sensitive applications such as the synthesis of advanced materials or use as a fluorescent probe precursor, high chemical purity is paramount. Commercially available 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is supplied with a specified purity of NLT 98% (Not Less Than 98%) . This specification guarantees a low level of potentially interfering impurities, which is critical for achieving the high reaction yields and predictable photophysical properties documented in the literature.

Chemical Purity Quality Control Procurement Specification

Optimal Application Scenarios for 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene (CAS 115975-33-2)


Synthesis of Complex Fluorinated Heterocycles and Advanced Materials

This compound serves as an ideal electrophilic building block for the construction of complex, fluorine-containing molecules. Its ability to undergo high-yielding nucleophilic aromatic substitution (SNAr) with a diverse range of nitrogen, sulfur, and oxygen nucleophiles enables the rapid assembly of libraries of novel 1-substituted naphthalene derivatives. The presence of two trifluoroacetyl groups also provides handles for further chemical manipulation, making it invaluable in medicinal chemistry for lead optimization and in materials science for the development of novel functional materials.

Precursor for High-Performance Solvatochromic Fluorescent Probes

The compound's core structure is the foundation for a new generation of push-pull solvatochromic dyes (e.g., ProCF3). These dyes exhibit dramatically enhanced photostability, a >30 nm red-shifted emission, and significantly improved solvatochromism compared to aldehyde-based analogs [1]. This makes the compound a critical precursor for developing advanced imaging agents capable of high-fidelity sensing of local polarity and heterogeneity, particularly for studying the lipid core of cellular lipid droplets (LDs) with superior signal-to-background ratios [1].

Derivatization Reagent for 19F NMR Analysis

The presence of six fluorine atoms within the two trifluoroacetyl groups makes this compound a potent derivatization agent for 19F NMR spectroscopy. The single, intense 19F NMR signal can be used to analyze and quantify compounds containing reactive functional groups (e.g., amines, alcohols, thiols) after a straightforward N-, S-, or O-exchange reaction. This application leverages the compound's high reactivity and the sensitivity of 19F NMR for the detection and microanalysis of complex mixtures, including natural products and stereoisomers [2].

Custom Synthesis of API Intermediates Requiring Strong Electron-Withdrawing Groups

In pharmaceutical R&D, the strong electron-withdrawing nature of the trifluoroacetyl groups is often exploited to modulate the electronic properties and metabolic stability of drug candidates. This compound can be used in custom synthesis to install a highly electron-deficient naphthalene core into Active Pharmaceutical Ingredient (API) intermediates. Its high purity (NLT 98%) and well-defined reactivity profile ensure reproducible results in multi-step synthetic routes, meeting the stringent quality requirements of early-stage drug discovery and process chemistry.

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